5-ethyl-N-methylisoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-ethyl-N-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4-6(7-2)8-9-5/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
GXXNVJDKSMGITP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Ethyl N Methylisoxazol 3 Amine and Its Analogs
Retrosynthetic Analysis of 5-ethyl-N-methylisoxazol-3-amine
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that form the basis for potential synthetic routes. The most apparent disconnections are at the C-N bonds associated with the 3-amino group and the bonds forming the isoxazole (B147169) ring itself.
C(amine)-N(methyl) Bond Disconnection: The simplest initial disconnection is the removal of the methyl group from the exocyclic nitrogen. This suggests a final-step N-methylation of a 5-ethylisoxazol-3-amine precursor. This is a common and reliable transformation.
C3-N(amine) Bond Disconnection: A more fundamental disconnection involves breaking the bond between the isoxazole C3 carbon and the methylamino group. acs.org This approach points to the synthesis of an activated 3-substituted isoxazole (e.g., a 3-haloisoxazole) which can then undergo nucleophilic substitution with methylamine. acs.org
Isoxazole Ring Disconnections: The core isoxazole ring can be disconnected through two primary pathways, reflecting the major classical syntheses:
[3+2] Cycloaddition: This pathway breaks the ring into a three-atom component (a nitrile oxide) and a two-atom component (an alkyne). For the target molecule, this would involve the reaction of a propanenitrile oxide equivalent with an alkyne, or more commonly, an ethyl-containing nitrile oxide with an appropriate two-carbon synthon. The most regioselective approach involves the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.gov To achieve the desired substitution pattern, this would involve the cycloaddition of a nitrile oxide generated from a suitable precursor and 1-butyne (B89482).
Cyclocondensation: This disconnection breaks the molecule down to hydroxylamine (B1172632) and a five-carbon precursor containing the ethyl group, such as an appropriately substituted β-ketonitrile or 1,3-diketone.
This analysis provides a strategic roadmap, suggesting that the synthesis can be approached by either constructing the 5-ethyl-3-aminoisoxazole scaffold first and then methylating it, or by incorporating the N-methylamino group during the ring formation process.
Classical and Established Synthetic Routes to the 3-Aminoisoxazole (B106053) Core
The synthesis of the 3-aminoisoxazole core is well-established, with several reliable methods available. The two most prominent strategies are cycloaddition and cyclocondensation reactions.
The 1,3-dipolar cycloaddition is one of the most versatile and widely used methods for constructing isoxazole rings. mdpi.comnih.gov The reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the heterocyclic ring. nih.govorganic-chemistry.org
The general mechanism involves the dehydrohalogenation of a hydroximoyl halide or dehydration of a nitroalkane to generate the transient nitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition with a dipolarophile. To form a 3-aminoisoxazole core, cyanamide (B42294) or its derivatives can be used as the dipolarophile, although this is less common. A more prevalent strategy involves using a precursor that leads to an amino group after ring formation. For instance, a 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines can produce 5-aminoisoxazoles regioselectively. nih.gov
A powerful alternative is to form a 3-haloisoxazole via cycloaddition, which can then be converted to the 3-aminoisoxazole. For example, 3-bromoisoxazolines can be prepared via a regioselective [3+2] cycloaddition, which are then aminated and oxidized to yield 3-aminoisoxazoles. acs.orgresearchgate.net
Table 1: Examples of Catalysts and Conditions for 1,3-Dipolar Cycloaddition
| Catalyst/Base | Dipolarophile | Nitrile Oxide Precursor | Solvent | Key Feature |
| Copper(I) | Terminal Alkyne | Hydroximoyl Chloride | Various | High regioselectivity for 3,5-disubstituted isoxazoles. organic-chemistry.org |
| DIPEA | β-Ketoester | Hydroximoyl Chloride | Water/Methanol | Environmentally friendly access to 3,4,5-trisubstituted isoxazoles. nih.gov |
| NaHCO₃ / Et₃N | Alkyne / Enamine | Chloroxime | Ethyl Acetate | Metal-free synthesis with good regioselectivity at 0°C. rsc.org |
| Chloramine-T | Alkene / Alkyne | α-Nitroketone | Acetonitrile | Uses a low-cost and easily handled moderate base. nih.gov |
Cyclocondensation Reactions from Precursors
Cyclocondensation reactions provide another major pathway to the isoxazole ring. This approach involves reacting hydroxylamine or its salts with a suitable three-carbon precursor.
A common method for synthesizing 3-aminoisoxazoles involves the reaction of hydroxylamine with β-ketonitriles (3-oxonitriles). The hydroxylamine first attacks the ketone carbonyl, followed by cyclization and dehydration to form the 3-aminoisoxazole ring. Another route involves the reaction of hydroxylamine with α,β-unsaturated nitriles that have a leaving group at the β-position.
Furthermore, 3-aminoisoxazoles can be prepared by reacting substituted acetyl acetonitriles with hydroxylamine hydrochloride under alkaline conditions. This method can sometimes produce a mixture of isomers, requiring careful control of reaction conditions and purification. google.com
Table 2: Precursors for Cyclocondensation Synthesis of 3-Aminoisoxazoles
| Precursor | Reagent | Key Intermediate/Product | Reference |
| β-Ketonitrile | Hydroxylamine | 3-Aminoisoxazole | google.com |
| Substituted Acetyl Acetonitrile | Hydroxylamine Hydrochloride | 3-Amino-5-substituted isoxazole | google.com |
| Ethyl arylthiocarbamoyl-cyanoacetates | Hydroxylamine | 5-Aminoisoxazole derivatives | researchgate.net |
| 3-Chloro-2-methylisoxazolium chlorides | Secondary Amines | 3-(N,N-Disubstituted amino)isoxazoles | researchgate.net |
Targeted Synthesis of this compound: Specific Approaches
The synthesis of the specifically substituted target molecule requires careful selection of starting materials and reagents to install the 5-ethyl and N-methyl groups in a controlled manner.
The introduction of the ethyl group at the C5 position of the isoxazole ring is determined by the choice of the acyclic precursor.
In Cycloaddition Reactions: To synthesize a 5-ethylisoxazole via a 1,3-dipolar cycloaddition, 1-butyne is the logical choice for the alkyne component. The regioselectivity of the cycloaddition of a nitrile oxide to an unsymmetrical alkyne like 1-butyne generally favors the formation of the 3,5-disubstituted isoxazole, placing the ethyl group at the desired C5 position. rsc.org
In Cyclocondensation Reactions: When using a cyclocondensation approach, the ethyl group must be part of the three-carbon backbone. For example, the reaction of hydroxylamine with 3-oxo-pentanenitrile would yield 5-ethylisoxazol-3-amine. Alternatively, starting with ethyl propionylacetate and converting it to a suitable precursor for reaction with hydroxylamine can also achieve the desired substitution.
Once the 5-ethylisoxazol-3-amine core is synthesized, the final step is the introduction of the methyl group onto the exocyclic nitrogen. Several methods are available for the N-methylation of amines, including heterocyclic amines.
Direct Alkylation: A classical approach involves the direct alkylation of 5-ethylisoxazol-3-amine with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This method is straightforward but can sometimes lead to over-methylation, producing the quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.
Reductive Amination: Reductive amination of 5-ethylisoxazol-3-amine with formaldehyde (B43269), followed by reduction with a reagent like sodium borohydride (B1222165), is another effective method for mono-N-methylation.
Catalytic Methylation: Modern catalytic methods offer efficient and selective N-methylation. Transition-metal-catalyzed N-alkylation using methanol as an inexpensive, low-toxicity C1 source is a powerful, atom-economical strategy. acs.org Catalysts based on iridium and ruthenium have proven effective for the selective mono-N-methylation of aromatic and heterocyclic primary amines. acs.orgresearchgate.net Another environmentally benign approach uses carbon dioxide as the carbon source with hydrosilanes as reductants, catalyzed by N-heterocyclic carbenes (NHCs). nih.govspringernature.com
An alternative to post-synthesis methylation is to use methylamine directly in the synthesis. For example, a 3-bromo-5-ethylisoxazole could be subjected to nucleophilic aromatic substitution with methylamine to directly yield the target compound. acs.org
Table 3: Comparison of N-Methylation Methods
| Method | Methyl Source | Catalyst/Reagent | Advantages | Potential Disadvantages |
| Direct Alkylation | Methyl Iodide | Base (e.g., K₂CO₃) | Simple, common reagents | Risk of over-alkylation (quaternization) |
| Reductive Amination | Formaldehyde | Reducing Agent (e.g., NaBH₄) | Good selectivity for mono-methylation | Requires a two-step (or one-pot) procedure |
| Catalytic Methylation | Methanol | Iridium or Ruthenium Complexes | High atom economy, uses green C1 source. acs.orgresearchgate.net | Requires specialized metal catalysts |
| Catalytic Methylation | Carbon Dioxide | Hydrosilane, NHC catalyst | Environmentally friendly C1 source. nih.govspringernature.com | Catalyst can be air-sensitive |
Modern and Green Chemistry Approaches in the Synthesis of Isoxazole Amines
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have profoundly influenced the synthesis of isoxazole amines. These approaches aim to enhance reaction efficiency, minimize waste, and utilize environmentally benign solvents and catalysts.
Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of isoxazole derivatives.
Transition Metal-Catalyzed Synthesis: Transition metals such as copper and palladium have been employed in the synthesis of 3-aminoisoxazoles. However, 3-bromoisoxazoles have been reported to be poor substrates for conventional copper- and palladium-catalyzed amination reactions acs.org. This has led to the development of alternative strategies, such as the use of 3-bromoisoxazolines as precursors, which readily undergo base-promoted addition-elimination reactions with amines, followed by oxidation to the desired 3-aminoisoxazoles acs.orgnih.gov.
A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the reaction of 3-bromoisoxazolines with amines in the presence of a base to afford 3-aminoisoxazolines, which are then oxidized to 3-aminoisoxazoles in high yields acs.orgnih.gov. This method circumvents the challenges associated with the direct amination of 3-haloisoxazoles.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| Base (e.g., NaHCO₃) | 3-Bromo-5-substituted-isoxazoline and Amine | 3-Amino-5-substituted-isoxazoline | Good to Excellent | acs.org |
| I₂ / NaHCO₃ | 3-Amino-5-substituted-isoxazoline | 3-Amino-5-substituted-isoxazole | High | acs.org |
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the preparation of chiral molecules. In the context of isoxazole synthesis, chiral primary amine-based organocatalysts have been utilized for various asymmetric transformations nih.gov. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters, affording quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and enantioselectivities.
| Catalyst | Reactants | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | 5-Aminoisoxazole, β,γ-Alkynyl-α-ketimino ester | Quaternary α-isoxazole–α-alkynyl amino acid derivative | up to 99 | up to 97 |
The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstone principles of green chemistry.
Aqueous Medium Syntheses: Several efficient methods for the synthesis of isoxazole derivatives in aqueous media have been reported. These methods often proceed without the need for a catalyst and offer advantages such as easier work-up procedures, mild reaction conditions, and high yields researchgate.netmdpi.com. For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water provides a clean and efficient route to 5-arylisoxazole derivatives. The regioselective synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones can also be controlled by the reaction conditions in an aqueous medium researchgate.net.
| Reactants | Conditions | Product | Yield (%) | Reference |
| 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochloride | Water, 50 °C, 2h | 5-Arylisoxazole | Good | researchgate.net |
| Enaminone, Aqueous hydroxylamine | DMF, 100 °C | 3-Arylaminoisoxazole | - | researchgate.net |
| Enaminone, Aqueous hydroxylamine | Water, KOH, TBAB, reflux | 5-Arylaminoisoxazole | - | researchgate.net |
Solvent-Free Syntheses: Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste. A one-pot, three-component synthesis of 3-aminoisoxazolmethylnaphthol derivatives has been developed under solvent-free conditions using a recyclable heterogeneous nanocatalyst researchgate.net. This method is characterized by short reaction times, clean reaction profiles, and excellent yields.
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Fe₃O₄–NHPhSO₃H | 3-Amino-5-methylisoxazole (B124983), Aldehyde, 2-Naphthol | Solvent-free | Good to Excellent | researchgate.net |
Flow chemistry has gained traction as a safe, efficient, and scalable technology for the synthesis of chemical compounds, including isoxazoles. Continuous processing offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.
The synthesis of trisubstituted isoxazoles, which often requires multiple steps, has been successfully adapted to a multistep flow process, telescoping oximation, chlorination, and cycloaddition reactions researchgate.net. This approach enhances efficiency and allows for the safe handling of potentially hazardous intermediates. For instance, a continuous-flow platform for the synthesis of 3-amino-4-amidoximinofurazan has been established, optimizing reaction temperatures and residence times for each step, resulting in a high yield and significantly reduced reaction time compared to batch processes rsc.org. The productivity of such systems can be substantial, with rates of up to 0.546 mol h⁻¹ being reported rsc.org.
| Reaction Stage | Optimal Temperature (°C) | Optimal Residence Time (min) | Reference |
| Nitrosation–rearrangement coupling | 15 | 15 | rsc.org |
| Neutralization | 15 | 5 | rsc.org |
| Oximation | 25 | 60 | rsc.org |
| Cyclization | 115 | 10 | rsc.org |
Stereoselective Synthesis of Chiral Derivatives of this compound
The development of stereoselective methods for the synthesis of chiral isoxazole derivatives is of great importance due to the often-differing biological activities of enantiomers. Organocatalysis has proven to be a particularly effective strategy in this regard.
Chiral primary amine-based organocatalysts have been successfully employed in the asymmetric synthesis of various amino acid derivatives nih.gov. In the context of isoxazoles, chiral phosphoric acid catalysts have enabled the atroposelective arylation of 5-aminoisoxazoles with quinones, yielding axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities.
Furthermore, chemoenzymatic methods have been developed for the synthesis of chiral isoxazole derivatives, demonstrating the utility of biocatalysis in achieving high stereoselectivity.
Synthetic Challenges and Optimization in the Preparation of this compound
The synthesis of 3-aminoisoxazoles, including this compound, is not without its challenges. One of the primary hurdles is controlling the regioselectivity of the cyclization reaction.
Regioselectivity: The reaction of β-ketonitriles with hydroxylamine can potentially yield two regioisomeric isoxazoles: the 3-aminoisoxazole and the 5-aminoisoxazole. The outcome of this reaction is highly dependent on the reaction conditions, particularly pH and temperature acs.org. It has been demonstrated that at a pH greater than 8 and a temperature of 100 °C, the reaction preferentially forms the 5-aminoisoxazole. Conversely, at a pH between 7 and 8 and a temperature at or below 45 °C, the 3-aminoisoxazole is the major product acs.org. This control over regioselectivity is crucial for the specific synthesis of 3-aminoisoxazole derivatives.
| pH | Temperature (°C) | Major Product | Reference |
| > 8 | 100 | 5-Aminoisoxazole | acs.org |
| 7-8 | ≤ 45 | 3-Aminoisoxazole | acs.org |
Optimization of Reaction Conditions: Optimization of reaction parameters is key to overcoming synthetic challenges and improving yields and purity. For instance, in the synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines, the choice of solvent was found to be critical, with alcoholic solvents providing the cleanest reaction profiles acs.org. The use of microwave heating has also been shown to dramatically reduce reaction times, particularly for less reactive substrates acs.org.
Chemical Transformations and Reactivity of 5 Ethyl N Methylisoxazol 3 Amine
Reactivity of the Isoxazole (B147169) Ring System in 5-ethyl-N-methylisoxazol-3-amine
The isoxazole ring's reactivity is characterized by a general resistance to electrophilic attack and a propensity for nucleophilic attack and ring-opening reactions under specific conditions.
Direct electrophilic substitution on the isoxazole ring of compounds like this compound is generally difficult due to the ring's electron-deficient nature. The presence of the amino group at the 3-position can, however, influence the electron density of the ring. Despite this, there is limited specific information available in the scientific literature detailing electrophilic substitution reactions directly on the isoxazole ring of this particular compound or its close analogs.
The isoxazole ring can undergo cleavage under various conditions, such as reductive or basic conditions. For instance, catalytic hydrogenation can lead to the scission of the N-O bond, resulting in the formation of an enaminone. While no specific studies on this compound were found, this remains a plausible reaction pathway. Some research has also described rearrangement reactions of the isoxazole ring, although these are often dependent on specific substitution patterns and reaction conditions that may not apply here. researchgate.net
Reactivity at the 5-Ethyl Position and its Functionalization
There is no specific information available in the reviewed scientific literature concerning the reactivity and functionalization of the ethyl group at the 5-position of This compound . In general, alkyl chains attached to heterocyclic rings can be unreactive unless adjacent to activating groups or subjected to harsh reaction conditions.
Without experimental data, the reactivity of the 5-ethyl group can only be hypothesized based on general chemical principles. The isoxazole ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. However, specific methods for the selective oxidation, halogenation, or metalation of the ethyl group on this particular isoxazole core have not been documented. Further experimental studies are required to elucidate the reaction pathways and potential for functionalization at this position.
Chemo- and Regioselectivity in Reactions of this compound
While direct studies on This compound are absent, the chemo- and regioselectivity can be inferred from studies on analogous 3-aminoisoxazole (B106053) derivatives. The molecule possesses several potential reactive sites: the exocyclic N-methylamino group, the isoxazole ring nitrogen, and the C4 carbon of the isoxazole ring.
Chemoselectivity:
The primary determinant of chemoselectivity in this molecule is the nucleophilicity of the 3-N-methylamino group versus the isoxazole ring itself. Studies on the closely related 5-methylisoxazol-3-amine have shown that the exocyclic amino group is the most nucleophilic center. For instance, in reactions with activated enol ethers, the initial attack occurs exclusively from the NH2 group, leading to the formation of isoxazolyl enamines. imist.ma Similarly, in multicomponent reactions involving pyruvic acid derivatives, the amino group of 3-amino-5-methylisoxazole (B124983) acts as the sole nucleophilic center. researchgate.net
This suggests that in reactions with electrophiles, This compound would likely react preferentially at the exocyclic nitrogen atom. The N-methyl group, being weakly electron-donating, would further enhance the nucleophilicity of this amino group compared to an unsubstituted amine.
Regioselectivity:
When the isoxazole ring does participate in a reaction, the regioselectivity is governed by the directing effects of the existing substituents. The 3-amino group is a strong activating group and would direct electrophilic substitution to the C4 position. The 5-ethyl group is a weak activating group that would also direct to the C4 position. Therefore, any electrophilic attack on the ring is strongly favored to occur at the C4 position.
In condensation reactions that proceed after an initial reaction at the amino group, intramolecular cyclization can occur. For example, the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonates first forms an enamine, which then undergoes intramolecular cyclization to yield isoxazolo[2,3-a]pyrimidinones. imist.ma This demonstrates a defined regioselectivity where the reaction proceeds through the amino group and then involves a neighboring atom of the ring system.
The table below summarizes the expected selectivity based on analogous compounds.
| Reactive Site | Type of Reagent | Expected Outcome | Rationale/Supporting Evidence |
| 3-N-methylamino Group | Electrophiles (e.g., acyl chlorides, activated enol ethers) | High Chemoselectivity. Primary site of reaction. | The exocyclic amino group is the most nucleophilic center in 3-aminoisoxazoles. imist.maresearchgate.net |
| C4-Position | Electrophiles (under forcing conditions or with highly reactive electrophiles) | High Regioselectivity. Site of electrophilic attack on the ring. | The 3-amino and 5-alkyl groups both activate and direct towards the C4 position. |
| Isoxazole Ring Nitrogen | Alkylating agents (under specific conditions) | Possible N-alkylation leading to an isoxazolium salt. | Heterocyclic nitrogens can be alkylated, though the exocyclic amine is likely more reactive. |
Further empirical research is necessary to confirm these predicted patterns of reactivity for This compound and to fully characterize its chemical behavior.
Advanced Spectroscopic and Structural Elucidation of 5 Ethyl N Methylisoxazol 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure
High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and electronic environment of 5-ethyl-N-methylisoxazol-3-amine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), coupled to each other. The N-methyl group would appear as a singlet, and the proton on the isoxazole (B147169) ring would also be a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H data, showing characteristic shifts for the carbons of the ethyl group, the N-methyl carbon, and the carbons of the isoxazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the nitrogen atom. researchgate.net
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the ethyl and methyl groups. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds. It would show correlations between the N-methyl protons and the C3 carbon of the isoxazole ring, as well as between the ethyl group protons and the C5 carbon, confirming the substitution pattern. sdsu.eduresearchgate.netipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For this compound, NOESY could reveal through-space interactions between the N-methyl group protons and the proton at C4 of the isoxazole ring, offering insights into the preferred conformation around the C3-N bond. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl | -CH₂- | 2.5 - 2.8 (quartet) | 20 - 25 |
| -CH₃ | 1.2 - 1.4 (triplet) | 12 - 15 | |
| N-Methyl | -CH₃ | 2.9 - 3.2 (singlet) | 30 - 35 |
| Isoxazole | C4-H | 5.8 - 6.2 (singlet) | 95 - 105 |
| C3 | - | 160 - 165 | |
| C5 | - | 170 - 175 |
Note: These are estimated values based on data from analogous structures and are subject to solvent and other experimental conditions.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline and amorphous solids. youtube.com In the context of this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govacs.org Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate them by detecting variations in chemical shifts and internuclear distances in the solid state. nih.govacs.orgnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) and high-resolution proton-detected experiments would be instrumental in characterizing the number of molecules in the asymmetric unit, their conformations, and packing arrangements in different polymorphic forms. nih.govrsc.org
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.
Analysis of Bond Lengths, Angles, and Torsion Angles
Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Bond/Angle | Expected Value |
| Bond Lengths (Å) | |
| O1-N2 | 1.40 - 1.44 |
| N2-C3 | 1.32 - 1.36 |
| C3-C4 | 1.40 - 1.44 |
| C4-C5 | 1.35 - 1.39 |
| C5-O1 | 1.33 - 1.37 |
| C3-N(amine) | 1.35 - 1.39 |
| C5-C(ethyl) | 1.48 - 1.52 |
| **Bond Angles (°) ** | |
| C5-O1-N2 | 104 - 108 |
| O1-N2-C3 | 108 - 112 |
| N2-C3-C4 | 110 - 114 |
| C3-C4-C5 | 105 - 109 |
| C4-C5-O1 | 110 - 114 |
Note: These values are estimations derived from published crystal structures of similar isoxazole-containing compounds. researchgate.netgrowingscience.com
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The supramolecular architecture of crystalline this compound would be governed by a combination of intermolecular forces. mdpi.comrsc.org The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the isoxazole nitrogen (N2) or oxygen (O1) atoms of neighboring molecules. nih.gov These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization.
HRMS for Elemental Composition: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₇H₁₂N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its identity.
Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can reveal characteristic fragmentation patterns. For aminoisoxazole derivatives, common fragmentation pathways involve cleavage of the N-alkyl and C-alkyl substituents, as well as opening of the isoxazole ring. nih.govnih.govmdpi.com
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) could initiate with the loss of the ethyl group as an ethene molecule via a McLafferty-type rearrangement or as an ethyl radical. Cleavage of the N-methyl group is also a likely event. Another significant fragmentation pathway could involve the characteristic cleavage of the weak N-O bond of the isoxazole ring, leading to a variety of charged fragments. acs.org The study of these fragmentation patterns is essential for the structural identification of the compound and its potential metabolites or degradation products. nih.govnih.govmdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures by identifying functional groups and probing the nature of chemical bonds. For 3,5-disubstituted isoxazoles, such as this compound and its derivatives, these techniques provide a detailed fingerprint of their molecular architecture.
The IR and Raman spectra of isoxazole derivatives are characterized by a series of distinct bands corresponding to the vibrational modes of the isoxazole ring, as well as the substituents at the C3 and C5 positions. The analysis of these spectra allows for the confirmation of the successful synthesis of the target compounds and provides insights into the electronic effects of the substituents on the isoxazole core.
In the case of compounds related to this compound, such as 3-amino-5-methylisoxazole (B124983), the vibrational spectra exhibit characteristic peaks for the N-H stretching vibrations of the amino group, typically observed in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected to appear in the 1500-1650 cm⁻¹ region, while the N-O and C-O stretching vibrations are found at lower wavenumbers. researchgate.net
The substitution of a methyl group for an ethyl group at the C5 position, and the N-methylation of the amino group, would lead to subtle shifts in the vibrational frequencies and the appearance of new bands corresponding to the C-H stretching and bending modes of the additional methyl and methylene groups.
A representative set of vibrational frequencies for a closely related compound, 3-amino-5-methylisoxazole, is presented in the table below. These values provide a reference for the expected vibrational modes in this compound and its derivatives.
Table 1: Representative Vibrational Frequencies for 3-amino-5-methylisoxazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric) | ~3400 | IR, Raman |
| N-H Stretch (symmetric) | ~3300 | IR, Raman |
| C-H Stretch (aromatic) | ~3100 | IR, Raman |
| C-H Stretch (aliphatic) | 2900-3000 | IR, Raman |
| C=N Stretch | 1630-1650 | IR, Raman |
| N-H Bend | 1580-1620 | IR |
| C=C Stretch | 1500-1550 | IR, Raman |
| Ring Breathing | ~1000 | Raman |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, is instrumental in characterizing the photophysical properties of molecules. For this compound and its derivatives, these methods provide information on the electronic transitions and the subsequent de-excitation pathways.
The UV-Vis absorption spectra of isoxazole derivatives are typically characterized by one or more absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the isoxazole ring and associated chromophores. The position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the isoxazole core. For instance, the introduction of an amino group at the C3 position and an alkyl group at the C5 position can influence the energy of the molecular orbitals and thus shift the absorption bands.
Fluorescence spectroscopy provides insights into the emissive properties of the compounds. Following excitation at an appropriate wavelength, fluorescent molecules relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process.
The table below summarizes typical photophysical data for a generic 3-amino-5-alkylisoxazole derivative.
Table 2: Typical Photophysical Properties of 3-amino-5-alkylisoxazole Derivatives
| Parameter | Typical Value | Technique |
|---|---|---|
| Absorption Maximum (λabs) | 220-280 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 5,000-15,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 300-400 nm | Fluorescence Spectroscopy |
| Stokes Shift | 50-100 nm | - |
| Fluorescence Quantum Yield (ΦF) | 0.1-0.5 | Fluorometry |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are synthesized)
Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. Should chiral derivatives of this compound be synthesized, for example, by introducing a chiral center in a substituent, chiroptical techniques would be essential for their stereochemical characterization.
The most common chiroptical techniques include:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive and negative bands corresponding to the electronic transitions of the molecule. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can also be used to determine the enantiomeric excess.
For a synthesized chiral derivative of this compound, a calibration curve would first be established using samples of known enantiomeric composition. The CD or ORD spectrum of an unknown sample could then be measured, and its enantiomeric excess determined by comparing its signal intensity to the calibration curve.
The determination of enantiomeric excess is crucial in many fields, particularly in the development of pharmaceuticals, where the two enantiomers of a chiral drug can have different pharmacological activities.
The table below outlines the key aspects of chiroptical spectroscopy for enantiomeric excess determination.
Table 3: Principles of Chiroptical Spectroscopy for Enantiomeric Excess Determination
| Technique | Principle | Application |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Quantitative determination of enantiomeric excess. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Determination of absolute configuration and enantiomeric purity. |
Computational Chemistry and Theoretical Studies on 5 Ethyl N Methylisoxazol 3 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-ethyl-N-methylisoxazol-3-amine, such studies would provide critical insights into its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a workhorse of computational chemistry, valued for its balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. This would yield key data such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and Mulliken charge distributions would be instrumental in predicting regions of electrophilic and nucleophilic attack. While DFT studies have been performed on various isoxazole (B147169) derivatives, specific data for this compound is not available. google.comsigmaaldrich.com
Table 1: Hypothetical DFT Data for this compound
| Property | Hypothetical Value |
| Ground State Energy (Hartree) | -XXX.XXXX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
| Dipole Moment (Debye) | X.XX |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature is unavailable.
Ab Initio Methods for Excited State and Spectroscopic Predictions
Ab initio methods, while more computationally intensive, can provide highly accurate data, especially for excited states and spectroscopic properties. Techniques such as Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) would be employed to predict the UV-Vis absorption spectra of this compound. Similarly, vibrational frequencies calculated using these methods could be compared with experimental IR and Raman spectra to confirm the molecular structure and bonding characteristics.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape, particularly the rotation around the ethyl and methyl groups, and the influence of different solvent environments on its structure and dynamics. Such simulations are commonly performed on isoxazole derivatives to understand their behavior in biological or material contexts. uni.lunih.govnih.govsigmaaldrich.com
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping out reaction pathways and understanding the mechanisms of chemical transformations. For this compound, theoretical studies could elucidate the mechanisms of its synthesis or its potential metabolic pathways. This would involve locating transition states and calculating activation energies for various proposed reaction steps.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities. While numerous QSAR studies exist for isoxazole derivatives in therapeutic contexts, uni.lunih.govresearchgate.netbldpharm.comchemspider.com a specific QSPR or QSAR model focusing on non-clinical properties of a series including this compound has not been identified. Such a study would require a dataset of related molecules and their measured properties to develop a predictive model.
Molecular Docking and Ligand-Target Interaction Studies (in a non-therapeutic context)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-therapeutic context, this could involve studying the interaction of this compound with materials surfaces, synthetic receptors, or enzymes for industrial applications. While docking studies of isoxazole derivatives are common, uni.lunih.govnih.govimist.ma they are predominantly focused on therapeutic targets.
Investigations of Molecular Interactions Non Therapeutic and Non Clinical Contexts
Mechanistic Studies of 5-ethyl-N-methylisoxazol-3-amine with Model Biological Systems (e.g., purified enzymes, proteins)
Extensive searches for mechanistic studies involving the direct interaction of this compound with purified enzymes or proteins did not yield any specific results. There is no available literature detailing the molecular-level interactions of this compound with isolated biological macromolecules.
No studies characterizing the binding modes or affinities, such as dissociation constants (Kd) or binding energies, of this compound with any isolated biomolecules were found. Consequently, no data table on this topic can be provided.
There is no available data on the in vitro modulation of enzymatic activity by this compound in non-therapeutic contexts. Research on its potential to inhibit or enhance the activity of any specific enzymes, including data such as IC50 or Ki values, has not been published. Therefore, a data table for enzymatic activity modulation cannot be generated.
Supramolecular Chemistry: Interactions with Synthetic Receptors and Host-Guest Systems
A thorough search of the literature on supramolecular chemistry did not reveal any studies on the interaction of this compound with synthetic receptors or its participation in host-guest systems. There is no information on its ability to form complexes or on the thermodynamic and kinetic parameters of such potential interactions.
Interactions with Inorganic Surfaces or Materials
Emerging Applications and Interdisciplinary Research Areas for 5 Ethyl N Methylisoxazol 3 Amine
Potential in Agrochemical Research
The isoxazole (B147169) scaffold is a well-established pharmacophore in the agrochemical industry, with derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. researchgate.netbenthamdirect.com The mode of action often involves the inhibition of essential enzymes in target organisms. For instance, isoxaben, an isoxazole-based herbicide, functions by inhibiting cellulose (B213188) biosynthesis in susceptible plants. wikipedia.org Similarly, certain isoxazole compounds have been developed as potent fungicides for crop protection. google.comgoogle.com
Given this precedent, 5-ethyl-N-methylisoxazol-3-amine is a candidate for investigation in agrochemical screening programs. The ethyl group at the 5-position may enhance its lipophilicity, potentially improving its penetration through plant cuticles or insect exoskeletons. The N-methylated amine at the 3-position provides a site for further synthetic modification to optimize biological activity and target specificity. Research into related 3,5-disubstituted isoxazoles has shown that modifications at these positions are critical for tuning the desired agrochemical effects, such as controlling weeds like barnyard grass in rice paddies. researchgate.net
Table 1: Examples of Isoxazole Derivatives in Agrochemicals
| Compound Name | Agrochemical Class | Primary Use |
|---|---|---|
| Isoxaben | Herbicide | Pre-emergence control of broadleaf weeds. wikipedia.org |
| Cycloserine | Fungicide/Bactericide | Used in controlling certain plant pathogens. researchgate.net |
| Isoxathion | Insecticide | Control of various insect pests. |
Role in Materials Science
Isoxazole derivatives are gaining attention in materials science due to their inherent aromaticity and electronic properties. They have been investigated for applications as semiconductors, components of liquid crystals, and as monomers for specialized polymers. researchgate.netbenthamdirect.comnih.gov The stable isoxazole ring can be incorporated into polymer backbones or as pendant groups to impart specific thermal or electronic characteristics to the resulting material.
The structure of this compound suggests its potential as a monomer. The amine group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimines. The ethyl and methyl substituents can influence the solubility and processing characteristics of the resulting polymers. Furthermore, the electron-rich nature of the isoxazole ring could be exploited in the design of organic semiconductors or components for optoelectronic devices, where tuning the electronic properties of materials is paramount. benthamdirect.comnih.gov
Application as Chemical Probes or Synthetic Reagents
In synthetic organic chemistry, isoxazoles are highly valued as versatile building blocks. benthamdirect.com A key feature is the N-O bond, which is relatively weak and can be cleaved under specific reductive or basic conditions. nih.govbenthamdirect.com This ring-opening reactivity transforms the isoxazole into various difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols, making it a "masked" form of these useful synthetic units. benthamdirect.com
This compound can serve as a valuable synthetic intermediate. Its precursor, 3-amino-5-methylisoxazole (B124983), is a known intermediate in the synthesis of pharmaceuticals and other complex molecules. sigmaaldrich.comsigmaaldrich.comguidechem.com The amine group on this compound can be readily derivatized, allowing for its incorporation into larger molecular frameworks. imist.ma Additionally, isoxazole derivatives functionalized with fluorophores have been developed as chemical probes for bio-imaging, leveraging the stable ring structure as a scaffold. researchgate.net The N-methyl group on the title compound could potentially modulate the electronic properties for such fluorescence applications.
Environmental Chemistry Studies
The widespread use of isoxazole-containing pharmaceuticals, such as the antibiotic sulfamethoxazole (B1682508), has led to studies on their environmental fate and degradation. mdpi.com A major biodegradation intermediate of sulfamethoxazole is 3-amino-5-methylisoxazole, a compound structurally related to this compound. sigmaaldrich.comsigmaaldrich.com Understanding the degradation pathways of these compounds is crucial for assessing their environmental impact.
Studying the environmental chemistry of this compound would involve investigating its persistence, mobility, and transformation in soil and water systems. Key research questions would include its susceptibility to microbial degradation and photocatalysis. The presence of the ethyl and N-methyl groups, compared to the simpler 3-amino-5-methylisoxazole, would likely alter its degradation rate and the nature of its transformation products, providing valuable data for environmental risk assessment of substituted isoxazoles. mdpi.com
Analytical Chemistry Applications
In analytical chemistry, isoxazole derivatives are essential as reference standards and are characterized using a suite of modern techniques. The synthesis of any new isoxazole derivative, including this compound, necessitates thorough characterization by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity. researchgate.netscholarsresearchlibrary.comorientjchem.org
Beyond characterization, this compound could find application as a derivatization agent. The reactive amine group can be used to tag other molecules, potentially enhancing their detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), especially if a chromophore or fluorophore is introduced through derivatization. Furthermore, the isoxazole moiety itself, with its heteroatoms, can act as a ligand in separation science, coordinating with metal ions to facilitate the chromatographic separation of complex mixtures.
Future Perspectives and Grand Challenges in 5 Ethyl N Methylisoxazol 3 Amine Research
Development of Novel and Sustainable Synthetic Routes
A significant challenge in the study of 5-ethyl-N-methylisoxazol-3-amine lies in the development of efficient and environmentally benign synthetic methodologies. Current approaches to analogous 3-aminoisoxazoles often rely on multi-step sequences which may involve harsh reagents or produce significant waste. google.comgoogle.com A promising future direction involves the application of green chemistry principles to the synthesis of this target molecule.
One potential sustainable route could involve a one-pot, three-component reaction. ucla.edu For instance, the condensation of a β-keto ester with hydroxylamine (B1172632), followed by in-situ N-methylation and subsequent functionalization at the 5-position, could offer an atom-economical approach. The use of water as a solvent and biodegradable catalysts, such as tartaric acid, has shown promise in the synthesis of related isoxazol-5(4H)-ones and could be adapted for this purpose. researchgate.net Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.
A key challenge will be to achieve regioselective N-methylation. The isoxazole (B147169) ring system presents multiple potential sites for alkylation, and directing this to the exocyclic amine will be crucial. The development of novel catalysts and protecting group strategies will be instrumental in overcoming this hurdle.
Exploration of Unconventional Reactivity and Catalysis
The reactivity of this compound is another area ripe for exploration. The interplay between the electron-donating ethyl and methyl groups and the isoxazole ring's inherent electronic properties could lead to unconventional reactivity patterns. The weak N-O bond in the isoxazole ring is known to be susceptible to cleavage under certain conditions, opening up pathways to other heterocyclic systems or functionalized open-chain compounds. ijrrjournal.com Investigating the stability of the N-alkylated derivative compared to its primary amine counterpart could reveal interesting differences in reactivity. researchgate.netimist.ma
A grand challenge in this area is to harness this potential reactivity for catalytic applications. The nitrogen and oxygen atoms of the isoxazole ring, along with the exocyclic amine, could act as a multidentate ligand for metal catalysts. The synthesis and characterization of organometallic complexes featuring this compound as a ligand could pave the way for its use in a variety of catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.
Advanced Characterization Techniques and Data Interpretation
A thorough understanding of the structure and properties of this compound is a prerequisite for its application. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy will provide foundational data, advanced characterization methods will be crucial for a deeper understanding. imist.ma
A significant challenge will be the unambiguous assignment of all signals in the 1H and 13C NMR spectra, which will require two-dimensional NMR techniques such as COSY, HSQC, and HMBC. High-resolution mass spectrometry will be essential for confirming the elemental composition and for studying fragmentation patterns, which can provide valuable structural information. In the future, solid-state NMR and X-ray crystallography of the compound or its derivatives could provide precise information about its three-dimensional structure and intermolecular interactions in the solid state. nih.gov
Deeper Understanding of Molecular Interactions and Mechanisms
A fundamental grand challenge is to elucidate the intricate details of the molecular interactions and reaction mechanisms involving this compound. Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool in this endeavor. mdpi.com DFT calculations can be used to predict the compound's electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential, providing insights into its reactivity and potential interaction sites. mdpi.com
Furthermore, computational modeling can be employed to study the mechanisms of its formation and subsequent reactions. For example, modeling the transition states of different synthetic pathways could help in optimizing reaction conditions for higher yields and selectivity. Understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its interactions with other molecules, including solvents and potential biological targets, will be critical for designing future applications.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. A major challenge and opportunity lies in using these computational tools to accelerate the discovery of new synthetic routes and to predict the properties of related compounds.
Machine learning models can be trained on existing reaction data to predict the outcomes of novel reactions, potentially identifying efficient and previously unconsidered synthetic pathways to this compound and its derivatives. acs.orgrjptonline.org These models can analyze vast datasets of chemical reactions and identify patterns that may not be apparent to human researchers. princeton.edunih.gov For instance, a model could predict the optimal catalyst and reaction conditions for the selective N-methylation of a 3-aminoisoxazole (B106053) precursor.
Furthermore, generative AI models can be used to design novel isoxazole derivatives with desired properties. By learning the structure-property relationships from a dataset of known compounds, these models can propose new molecules with enhanced activity for a specific application. This approach could be used to design new catalysts or materials based on the this compound scaffold.
Expansion into New Non-Medical Technological Applications
While isoxazole derivatives are well-known for their medicinal applications, a significant future direction for this compound research is the exploration of non-medical technological applications. nih.gov The unique electronic and structural properties of this compound could make it a valuable component in various materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
